2-amino-N-(4-chlorobenzyl)benzenesulfonamide
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Overview
Description
2-amino-N-(4-chlorobenzyl)benzenesulfonamide is a sulfonamide compound known for its unique chemical and biological properties.
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as aminobenzenesulfonamides . These compounds are known to interact with various receptors and enzymes in the body, contributing to their diverse biological activities .
Mode of Action
Aminobenzenesulfonamides typically interact with their targets through the formation of hydrogen bonds and ionic interactions . The presence of the sulfonamide group allows these compounds to act as bioisosteres for carboxylic acids, enabling them to inhibit various enzymes .
Biochemical Pathways
Aminobenzenesulfonamides are known to influence a variety of biological pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The presence of the sulfonamide group typically enhances the water solubility of these compounds, potentially influencing their absorption and distribution .
Result of Action
Aminobenzenesulfonamides are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect the stability and activity of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-chlorobenzyl)benzenesulfonamide typically involves the reaction of 2-aminobenzenesulfonamide with 4-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-chlorobenzyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are commonly employed to facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
2-amino-N-(4-chlorobenzyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(4-chlorophenyl)benzenesulfonamide
- 2-amino-N-(4-chlorobenzyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- 4-amino-N-(4-chlorophenyl)benzenesulfonamide
Uniqueness
2-amino-N-(4-chlorobenzyl)benzenesulfonamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of an amino group, a chlorobenzyl moiety, and a sulfonamide group allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-amino-N-[(4-chlorophenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c14-11-7-5-10(6-8-11)9-16-19(17,18)13-4-2-1-3-12(13)15/h1-8,16H,9,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACVPYDIMHKZSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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